molecular formula C20H16ClFN2O3S B5859397 4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide

4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide

Cat. No. B5859397
M. Wt: 418.9 g/mol
InChI Key: VTNQTHCSYMLVQX-YDZHTSKRSA-N
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Description

4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been found to have a positive effect on the immune system and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is its versatility in scientific research. The compound has been found to exhibit a wide range of activities, making it a useful tool in the development of new drugs and diagnostic tools. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide. One direction is the development of new drugs based on the compound's structure and activity. Another direction is the study of the compound's potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate product is then reacted with 4-fluorobenzaldehyde and 2-hydroxybenzyl alcohol to produce the final product.

Scientific Research Applications

4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-bacterial activities. The compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

4-chloro-N-[(E)-[2-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-17-7-11-19(12-8-17)28(25,26)24-23-13-16-3-1-2-4-20(16)27-14-15-5-9-18(22)10-6-15/h1-13,24H,14H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNQTHCSYMLVQX-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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